3-(4-Methoxyphenyl)-2-methylbutan-1-ol
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Overview
Description
3-(4-Methoxyphenyl)-2-methylbutan-1-ol is an organic compound with a molecular formula of C12H18O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methylbutan-1-ol can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenol with 2-methylbutan-1-ol in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation of the corresponding ketone or aldehyde precursor. This method offers higher yields and can be scaled up efficiently. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at moderate pressures and temperatures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methylbutan-1-ol undergoes various chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(4-Methoxyphenyl)-2-methylbutanal or 3-(4-Methoxyphenyl)-2-methylbutanoic acid.
Reduction: 3-(4-Methoxyphenyl)-2-methylbutane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methylbutan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methylbutan-1-ol involves its interaction with specific molecular targets and pathways. The methoxy group and the phenyl ring play crucial roles in its binding affinity and activity. The compound may act on various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenyl-1H-indole: Shares the methoxyphenyl group but differs in the core structure.
4-Methoxyphenyl-1H-imidazole: Similar functional group but different heterocyclic core.
4-Methoxyphenylboronic acid: Contains the methoxyphenyl group but with a boronic acid functional group.
Uniqueness
3-(4-Methoxyphenyl)-2-methylbutan-1-ol is unique due to its specific combination of a methoxyphenyl group with a butanol chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
IUPAC Name |
3-(4-methoxyphenyl)-2-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(8-13)10(2)11-4-6-12(14-3)7-5-11/h4-7,9-10,13H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDYZNHOASEMHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C)C1=CC=C(C=C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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